PTAC oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

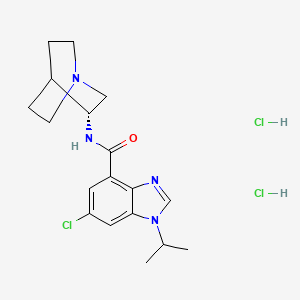

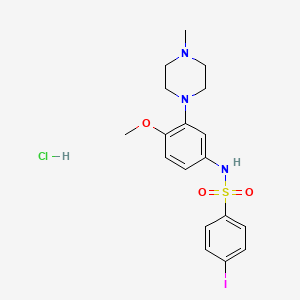

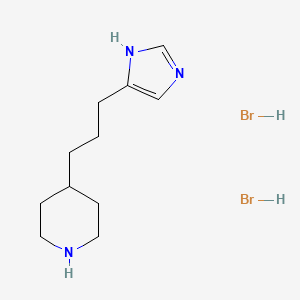

PTAC oxalate is a selective muscarinic receptor ligand . It is a partial agonist of M2 and M4 but antagonist of M1, M3, and M5 . The CAS number of this compound is 201939-40-4 . Its molecular formula is C14H21N3O4S2 and the molecular weight is 359.46 . This compound is a white crystalline solid .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The exact structure can be found in the Certificate of Analysis .Physical And Chemical Properties Analysis

This compound is a white crystalline solid . Its molecular weight is 359.46 .Scientific Research Applications

Pyridine-2,4,6-tricarboxylic acid (ptcH(3)) and Zn(II) Salts : Reacts to form coordination polymers with Zn(II)-oxalate, demonstrating the potential for creating complex molecular structures (Ghosh, Savitha, & Bharadwaj, 2004).

Oxalate in Geomycology and Bioremediation : Plays a significant role in metal and mineral transformations, bioweathering, and biodeterioration, with implications in environmental biotechnology (Gadd et al., 2014).

Phytate and Oxalate in Arsenic Hyperaccumulator Plants : Helps in mobilizing arsenic and iron from contaminated soils, enhancing phytoremediation efficiency (Liu et al., 2016).

Oxalate Biosensors : Utilization of oxalate oxidase for developing biosensors, applicable in medical and environmental monitoring (Yadav et al., 2011).

Platinum-based Drug Conjugates : Oxalate 1,2-diaminocyclohexane platinum (oxaliplatin) conjugated with poly(ethylene glycols) for cytotoxicity assays, indicating its application in chemotherapy (Furin et al., 2003).

Cobalt(III) Complexes with Oxalate Ion : Synthesis and structural analysis for applications in coordination chemistry (Mizukami et al., 1973).

Oxalate in Electrogenerated Chemiluminescence (ECL) : Studying oxalate oxidation and its intermediates in ECL systems, which has applications in analytical chemistry (Kai et al., 2018).

Photographic Production of Metal Nano-particles : Utilization of ferric oxalate in a photographic process to prepare catalysts for fuel cell applications (Jiang et al., 2006).

Electrochemical Sensor for Oxalic Acid : Development of sensors for detecting oxalic acid in foodstuffs and clinical diagnosis (Fang et al., 2020).

Thorium Oxalate in Nuclear Materials : Investigating the effect of precipitation conditions on thorium oxalate morphology, relevant to nuclear material processing (Tyrpekl et al., 2017).

Mechanism of Action

Target of Action

PTAC oxalate is a selective muscarinic receptor ligand . It primarily targets the M2 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the regulation of chronic pain .

Mode of Action

This compound interacts with its targets in a unique way. It acts as an agonist on muscarinic M2 and M4 receptors, while it exhibits antagonist effects on muscarinic M1, M3, and M5 receptors . This combination of orthosteric and allosteric activity on its targets allows for greater extracellular 5-HT levels, a faster onset of action, and greater efficacy as compared to other SSRIs .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the muscarinic acetylcholine system. The compound’s interaction with the M2 and M4 receptors can lead to changes in the serotonergic system, resulting in altered pain perception . Additionally, this compound may also influence the oxalate metabolic pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in pain perception. By acting as an agonist on M2 and M4 receptors and an antagonist on M1, M3, and M5 receptors, this compound can modulate the serotonergic system and alter the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s stability and activity . Additionally, the compound’s interaction with the microbiota can also influence its systemic availability and thus its efficacy .

Safety and Hazards

While specific safety and hazard information for PTAC oxalate was not found, it is generally recommended to handle chemicals with care, avoid dust formation, and avoid contact with skin, eyes, or clothing . In case of accidental exposure, the affected area should be rinsed with plenty of water and medical help should be sought if necessary .

Biochemical Analysis

Biochemical Properties

PTAC oxalate is a selective muscarinic receptor ligand . It is a partial agonist of M2 and M4 but antagonist of M1, M3, and M5 . It interacts with these enzymes and proteins to exert its biochemical effects. The nature of these interactions involves binding to these receptors, influencing their activity, and thus playing a role in various biochemical reactions .

Cellular Effects

This compound has been shown to alleviate mechanical allodynia on neuropathic pain and has antidepression effects . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to muscarinic receptors . It acts as a partial agonist for M2 and M4 receptors and an antagonist for M1, M3, and M5 receptors . This binding interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

properties

IUPAC Name |

3-[(5R,6R)-1-azabicyclo[3.2.1]octan-6-yl]-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3S2.C2H2O4/c1-2-6-16-12-11(13-17-14-12)10-8-15-5-3-4-9(10)7-15;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXQOVMTAFXOKQ-IYPAPVHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NSN=C1C2CN3CCCC2C3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NSN=C1[C@H]2CN3CCC[C@H]2C3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.